molecular formula C9H11BrN2O B7869059 2-Amino-N-(3-bromo-benzyl)-acetamide

2-Amino-N-(3-bromo-benzyl)-acetamide

Cat. No.: B7869059
M. Wt: 243.10 g/mol
InChI Key: QBIJYMCFNCHRIN-UHFFFAOYSA-N
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Description

2-Amino-N-(3-bromo-benzyl)-acetamide is an organic compound characterized by the presence of an amino group, a bromobenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-bromo-benzyl)-acetamide typically involves the reaction of 3-bromo-benzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromo-benzylamine+acetic anhydrideThis compound+acetic acid\text{3-bromo-benzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-bromo-benzylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding benzylamine derivative.

    Substitution: The bromine atom in the benzyl ring can be substituted with various nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Amino-N-(3-bromo-benzyl)-acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which 2-Amino-N-(3-bromo-benzyl)-acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino and acetamide groups can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

  • 2-Amino-N-(4-bromo-benzyl)-acetamide
  • 2-Amino-N-(3-chloro-benzyl)-acetamide
  • 2-Amino-N-(3-fluoro-benzyl)-acetamide

Comparison: Compared to its analogs, 2-Amino-N-(3-bromo-benzyl)-acetamide is unique due to the presence of the bromine atom at the meta position of the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Bromine, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s binding affinity through halogen bonding. This makes this compound a valuable compound for specific applications where such interactions are beneficial.

Biological Activity

2-Amino-N-(3-bromo-benzyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom on the benzyl group, which contributes to its unique chemical properties. The presence of the amino group and the acetamide moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, thereby disrupting crucial cellular pathways. For instance, it has been suggested that compounds with similar structures can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme critical in glycolysis, which is often upregulated in cancer cells .
  • Receptor Modulation : It may bind to various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Regulation : The compound could affect gene expression by interacting with transcription factors, leading to altered protein synthesis.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For example, compounds similar in structure have shown effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound is particularly significant. Studies have demonstrated that compounds targeting glycolytic pathways can selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial in developing effective cancer therapies .

Case Studies

  • Inhibition of Cancer Cell Growth : A study investigated the effects of similar brominated compounds on pancreatic ductal adenocarcinoma (PDAC) cells. Results indicated significant antiproliferative effects, suggesting that this compound could exhibit comparable activity against cancer cell lines .
  • Antibacterial Efficacy : Another study highlighted the antibacterial activity of related compounds against Escherichia coli and Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant bacterial strains .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, receptor modulation
2-Amino-N-(2-bromo-benzyl)-acetamideLowModerateEnzyme inhibition
2-Amino-N-(4-bromo-benzyl)-acetamideModerateLowReceptor modulation

Properties

IUPAC Name

2-amino-N-[(3-bromophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIJYMCFNCHRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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